molecular formula C18H10Br2F3NO2S2 B11681173 (5E)-5-[(3,5-dibromo-4-methoxyphenyl)methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one

(5E)-5-[(3,5-dibromo-4-methoxyphenyl)methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one

Cat. No.: B11681173
M. Wt: 553.2 g/mol
InChI Key: JAVUEOFXOXYFIZ-VGOFMYFVSA-N
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Description

The compound (5E)-5-[(3,5-dibromo-4-methoxyphenyl)methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one is a complex organic molecule characterized by its unique structural components It contains a thiazolidinone core, which is a five-membered ring with sulfur and nitrogen atoms, and is substituted with various functional groups including bromine, methoxy, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(3,5-dibromo-4-methoxyphenyl)methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thiazolidinone core: This can be achieved by reacting a suitable amine with carbon disulfide and an alkyl halide under basic conditions to form the thiazolidinone ring.

    Introduction of the bromine and methoxy groups: This step involves the bromination of the aromatic ring followed by methoxylation using appropriate reagents such as bromine and methanol.

    Addition of the trifluoromethyl group: This can be done using trifluoromethylation reagents like trifluoromethyl iodide or trifluoromethyl sulfonate.

    Final assembly: The final step involves the condensation of the intermediate compounds to form the desired product under specific reaction conditions such as refluxing in a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(3,5-dibromo-4-methoxyphenyl)methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one: can undergo various chemical reactions including:

    Oxidation: The sulfur atom in the thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the bromine or trifluoromethyl groups under specific conditions.

    Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium azide or thiourea under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

(5E)-5-[(3,5-dibromo-4-methoxyphenyl)methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one: has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its potential biological activities.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Material Science: The compound can be used in the development of new materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (5E)-5-[(3,5-dibromo-4-methoxyphenyl)methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the trifluoromethyl group can enhance its binding affinity and specificity. The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E)-5-[(3,5-dibromo-4-methoxyphenyl)methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one: is unique due to its combination of bromine, methoxy, and trifluoromethyl groups, which confer specific chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C18H10Br2F3NO2S2

Molecular Weight

553.2 g/mol

IUPAC Name

(5E)-5-[(3,5-dibromo-4-methoxyphenyl)methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H10Br2F3NO2S2/c1-26-15-12(19)5-9(6-13(15)20)7-14-16(25)24(17(27)28-14)11-4-2-3-10(8-11)18(21,22)23/h2-8H,1H3/b14-7+

InChI Key

JAVUEOFXOXYFIZ-VGOFMYFVSA-N

Isomeric SMILES

COC1=C(C=C(C=C1Br)/C=C/2\C(=O)N(C(=S)S2)C3=CC=CC(=C3)C(F)(F)F)Br

Canonical SMILES

COC1=C(C=C(C=C1Br)C=C2C(=O)N(C(=S)S2)C3=CC=CC(=C3)C(F)(F)F)Br

Origin of Product

United States

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